2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid - 1495407-96-9

2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid

Catalog Number: EVT-2867754
CAS Number: 1495407-96-9
Molecular Formula: C13H10F3N3O2
Molecular Weight: 297.237
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Esterification: The carboxylic acid group can undergo esterification reactions with alcohols under acidic conditions to form esters. []
  • Amide formation: The carboxylic acid group can also react with amines to form amides, which are important functional groups in many biologically active compounds. []

5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile (Compound 6c)

    Compound Description: Compound 6c is a potent, selective, and orally bioavailable CHK1 inhibitor candidate. Research indicates its potential as an anti-cancer drug due to its significant antiproliferative effect in MV-4-11 cells and synergistic effect with gemcitabine in HT-29, A549, and RPMI-8226 cells []. Preclinical studies demonstrate its ability to inhibit tumor growth in an MV-4-11 xenograft mouse model, with the combination of compound 6c and gemcitabine showing a synergistic effect in the HT-29 xenograft mouse model [].

    Relevance: While sharing the core structure of a trifluoromethyl-substituted pyrimidine ring linked to an amino group, compound 6c differs from 2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid in two key aspects. First, it replaces the benzoic acid moiety with a picolinonitrile group. Second, it introduces a 3-amino-3-methylbutyl substituent on the pyrimidine amine. These modifications contribute to its distinct pharmacological profile and potential as an oral CHK1 inhibitor [].

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

4-((2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid

(R)-S-Cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394)

    Compound Description: BAY 1000394 is a potent pan-CDK inhibitor currently undergoing phase I clinical trials for cancer treatment []. Developed from the optimization of an initial high-throughput screening hit, BAY 1000394 showcases the successful incorporation of a sulfoximine group, a relatively uncommon approach in medicinal chemistry [].

    Relevance: Both BAY 1000394 and 2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid belong to the chemical class of trifluoromethyl-substituted pyrimidine derivatives. BAY 1000394 incorporates a sulfoximide group and a substituted phenyl ring linked to the pyrimidine moiety through an amino group, highlighting the versatility of this core structure in generating diverse pharmacological agents [].

(R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737)

    Compound Description: CCT245737 is a potent and selective oral CHK1 inhibitor that has progressed to preclinical development []. This compound demonstrates in vivo efficacy both as a single agent and as a potentiator of DNA-damaging chemotherapy []. Notably, its development process involved optimizing various parameters, including cellular potency, selectivity for CHK1, and pharmacokinetic properties, ultimately leading to a compound with a favorable profile for clinical evaluation [].

5-Methyl-2-(pyrimidin-2-yl)benzoic acid

    Compound Description: This compound is a crucial molecular fragment in the synthesis of Filorexant (MK-6096), a drug targeting orexin receptors for sleep-wake regulation [].

    Relevance: 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is structurally similar to 2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid. Both compounds share a benzoic acid group directly attached to a pyrimidine ring. The key structural difference lies in the presence of a trifluoromethyl group and an amino linker in 2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid, which are absent in 5-Methyl-2-(pyrimidin-2-yl)benzoic acid [].

N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine Analogues

    Compound Description: This series of compounds involves various 2/6-aryl/heteroaryl substitutions on the N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine scaffold []. While the paper doesn't delve into specific biological activities, it emphasizes the synthetic methodology employed, highlighting its cost-effectiveness by utilizing a sequence of initial substitution followed by Suzuki coupling with diverse boronic acids or esters [].

4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzamide sulfate

    Compound Description: This research focuses on the crystalline forms of the sulfate salt of 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzamide, specifically its crystalline form A []. The study characterizes this form based on its unique powder X-ray diffraction pattern, which is essential for patent and regulatory purposes in the pharmaceutical industry.

(RS)-S-cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide

    Compound Description: This compound, a racemic mixture of (R)- and (S)-enantiomers, demonstrates potential in treating specific tumors [, ]. The research emphasizes its therapeutic application without delving into its specific mechanism of action or target.

Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides

    Compound Description: This group encompasses a series of compounds designed as potent and orally bioavailable TGR5 agonists []. These agonists show promise in addressing metabolic diseases such as diabetes and metabolic syndrome, as TGR5 activation plays a crucial role in regulating glucose homeostasis and inflammatory responses []. One specific compound within this series, 45h, demonstrated significant efficacy in preclinical models of metabolic diseases, including reducing peak glucose levels in genetically obese mice [].

4-[N-[(6RS)-2-Methyl-4-oxo-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-6-yl]-N-(prop-2-ynyl)amino]benzoic acid (Compound 3)

    Compound Description: Compound 3 is a vital intermediate in the synthesis of thymidylate synthase (TS) inhibitors []. TS plays a critical role in DNA synthesis, making it a target for developing anti-cancer agents. The described synthetic route highlights a novel approach using a (propargyl)Co2(CO)6+ complex for introducing the propargyl group, potentially improving the efficiency and versatility of the synthesis.

Properties

CAS Number

1495407-96-9

Product Name

2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid

IUPAC Name

2-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

Molecular Formula

C13H10F3N3O2

Molecular Weight

297.237

InChI

InChI=1S/C13H10F3N3O2/c1-7-2-3-8(6-9(7)11(20)21)18-12-17-5-4-10(19-12)13(14,15)16/h2-6H,1H3,(H,20,21)(H,17,18,19)

InChI Key

DGUUUERWKXOYDS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)C(F)(F)F)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.